molecular formula C17H18N4O2S2 B3556108 4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole

4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole

Cat. No. B3556108
M. Wt: 374.5 g/mol
InChI Key: XGHGBZRMVNHXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole” is a chemical compound. It is a derivative of benzyl piperazine . The empirical formula is C18H20N2O .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process typically involves the treatment of different secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain various 1-{[4-(bromomethyl)phenyl]sulfonyl}amines. These are then reacted with 2-furyl (1-piperazinyl)methanone in the presence of K2CO3 .

Mechanism of Action

4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, leading to a decrease in cell growth and survival. In addition, this compound has been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It inhibits the activity of CK2, which is involved in the regulation of various cellular processes, including cell growth, proliferation, and survival. This compound also induces apoptosis in cancer cells, leading to their death. In addition, this compound has been shown to inhibit the activity of other kinases, including the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole is its specificity for CK2. Unlike other kinase inhibitors, this compound does not inhibit a wide range of kinases, which reduces the risk of off-target effects. In addition, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as an anti-cancer drug. However, one limitation of this compound is its relatively low potency compared to other kinase inhibitors. This may limit its effectiveness in certain cancer types or at higher doses.

Future Directions

There are several future directions for the study of 4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole. One area of interest is the development of more potent analogs of this compound that can overcome its limitations in terms of potency. Another area of interest is the investigation of the potential use of this compound in combination with other anti-cancer drugs to enhance its effectiveness. Finally, the development of this compound as a therapeutic agent for the treatment of cancer in humans is an important area of future research.

Scientific Research Applications

4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This compound achieves this by inhibiting the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c22-25(23,16-8-4-7-15-17(16)19-24-18-15)21-11-9-20(10-12-21)13-14-5-2-1-3-6-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHGBZRMVNHXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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